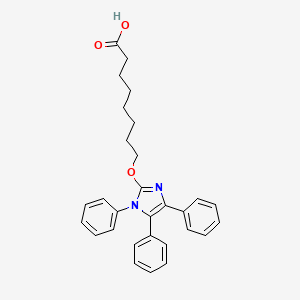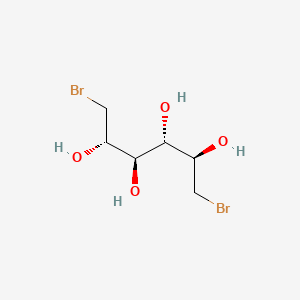
Mitolactol
Overview
Description
Mechanism of Action
Target of Action
Mitolactol primarily targets DNA . It belongs to the class of drugs known as alkylating agents , which work by adding an alkyl group to the DNA molecule . This interaction with DNA plays a crucial role in its mechanism of action, which we will explore in the next section.
Mode of Action
As an alkylating agent, this compound introduces alkyl groups into the DNA structure . This alkylation process can lead to cross-linking of DNA strands, which in turn hinders the DNA replication and transcription processes necessary for cell division and survival . The interference with these critical cellular processes induces apoptosis, or programmed cell death, in cancerous cells .
Biochemical Pathways
This disruption can affect numerous downstream effects, including the induction of apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Mitolactol plays a crucial role in biochemical reactions, primarily through its interaction with DNA. As a DNA alkylating agent, this compound forms covalent bonds with DNA molecules, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription . This interaction disrupts the normal function of DNA, ultimately leading to cell death. This compound also interacts with various enzymes and proteins involved in DNA repair mechanisms, further enhancing its cytotoxic effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound induces cytotoxicity by causing DNA damage and inhibiting cell division . This compound has been shown to affect cell signaling pathways, including the Notch signaling pathway, which plays a role in cell differentiation and proliferation . Additionally, this compound influences gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . These effects collectively contribute to the compound’s ability to inhibit tumor growth and promote cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to alkylate DNA, leading to the formation of DNA adducts and cross-links . These modifications interfere with DNA replication and transcription, ultimately resulting in cell death. This compound also inhibits DNA repair enzymes, preventing the repair of damaged DNA and enhancing its cytotoxic effects . Additionally, this compound has been shown to activate the Notch signaling pathway, which further contributes to its antineoplastic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo transformation into more cytotoxic products in aqueous solutions, which can enhance its effectiveness over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including myelosuppression and immunosuppression . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion into epoxides at slightly alkaline pH . These epoxides are more reactive and contribute to the compound’s cytotoxic effects by forming additional DNA adducts and cross-links . This compound also interacts with various enzymes and cofactors involved in its metabolism, further influencing its activity and effectiveness .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to accumulate in brain tissue shortly after administration, indicating its ability to cross the blood-brain barrier . This compound also interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions influence the localization and accumulation of this compound, ultimately affecting its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to the nucleus, where it interacts with DNA and exerts its cytotoxic effects . Additionally, this compound can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and effectiveness . Understanding the subcellular localization of this compound is essential for optimizing its use in cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mitolactol can be synthesized through the bromination of galactitol. One common method involves dissolving galactitol in concentrated hydrobromic acid and heating the mixture at 70°C for 12 hours . The reaction mixture is then poured into ice, causing this compound to crystallize. The crystals are filtered and recrystallized from hot methanol to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to improve yield and purity. For instance, maintaining the hydrobromic acid concentration at 69-70% and controlling the heating time and temperature are crucial for achieving high yields . Industrial methods aim to achieve an average yield of 50% or above and a purity of 80% or above .
Chemical Reactions Analysis
Types of Reactions
Mitolactol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: This compound can undergo substitution reactions where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dibromohexane derivatives, while substitution reactions can yield various substituted galactitol derivatives .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Industry: This compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Mitolactol is similar to other alkylating agents, such as mitobronitol and dibromodulcitol . it has unique properties that distinguish it from these compounds:
Dibromodulcitol: This compound is an isomer of dibromodulcitol, meaning they have the same molecular formula but different structural arrangements.
Similar Compounds
- Mitobronitol
- Dibromodulcitol
- Other alkylating agents used in cancer treatment
Properties
IUPAC Name |
1,6-dibromohexane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKZTMPDYBFSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CBr)O)O)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | DIBROMOMANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048158 | |
| Record name | 1,6-Dibromo-1,6-dideoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibromomannitol is a white powder. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | DIBROMOMANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | DIBROMOMANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
488-41-5, 35827-62-4, 10318-26-0, 688007-15-0 | |
| Record name | DIBROMOMANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NSC140389 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mitolactol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | mitobronitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Dibromo-1,6-dideoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mitobronitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
349 to 352 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | DIBROMOMANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dibromodulcitol exert its antitumor effect?
A1: Dibromodulcitol is a bifunctional alkylating agent, meaning it can form crosslinks within DNA strands. [] While its precise mechanism is not fully elucidated, DBD is thought to primarily target the N7 position of guanine, leading to DNA interstrand crosslinks. [] These crosslinks disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Q2: Are there specific cancer types where Dibromodulcitol demonstrates higher efficacy?
A2: Research suggests that DBD exhibits promising activity against various tumor types. Clinical studies have shown DBD's effectiveness in treating:
- Brain Tumors: DBD has demonstrated activity against medulloblastoma and ependymoma, particularly in recurrent cases. []
- Squamous Cell Carcinomas: DBD has been studied in squamous cell cancers of the head and neck, lung, and cervix. [, , ]
- Breast Cancer: DBD has been used in combination regimens for metastatic breast cancer. [, , , ]
- Hemangiopericytoma: While rare, DBD has shown remarkable activity in a case report of metastatic hemangiopericytoma. []
Q3: What is the chemical structure of Dibromodulcitol?
A3: Dibromodulcitol is a hexitol derivative with two bromine atoms attached to the terminal carbon atoms. Its IUPAC name is 1,6-dibromo-1,6-dideoxy-D-galactitol.
Q4: What is the molecular formula and weight of Dibromodulcitol?
A4: The molecular formula of DBD is C6H12Br2O4, and its molecular weight is 308.0 g/mol.
Q5: How is Dibromodulcitol administered, and what are its pharmacokinetic properties?
A5: Dibromodulcitol is typically administered orally. [, , , , , ] It exhibits variable absorption, and peak plasma concentrations are typically reached within 1-4 hours after administration. [, ] DBD is metabolized in the liver, and its metabolites, including dianhydrodulcitol and bromoanhydrodulcitol, have also been detected in plasma and cerebrospinal fluid. [] The elimination half-life of DBD is relatively short, ranging from approximately 2 to 5 hours. [, ]
Q6: Does Dibromodulcitol cross the blood-brain barrier?
A6: Yes, DBD and its metabolites are detectable in the cerebrospinal fluid, indicating that it can cross the blood-brain barrier. [] This property makes it a potential therapeutic option for treating brain tumors. []
Q7: What are the common mechanisms of resistance to Dibromodulcitol?
A7: Resistance to DBD can develop through various mechanisms, including:
Q8: What are the major side effects associated with Dibromodulcitol therapy?
A8: Myelosuppression, characterized by decreased blood cell counts (leukopenia, thrombocytopenia), is the dose-limiting toxicity of DBD. [, , ] Other common side effects include gastrointestinal disturbances (nausea, vomiting), fatigue, and hair loss (alopecia). [, , , , , ]
Q9: Are there long-term risks associated with Dibromodulcitol treatment?
A9: DBD has been associated with an increased risk of secondary malignancies, particularly myelodysplastic syndrome (MDS) and acute nonlymphocytic leukemia (ANLL). [] The risk appears to be dose-dependent and may be higher in patients who have received prior radiation or alkylating agent therapy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


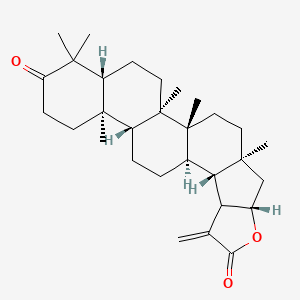
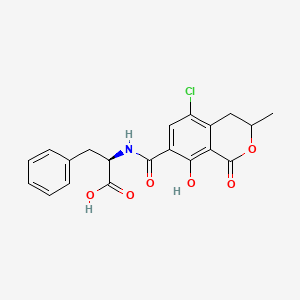

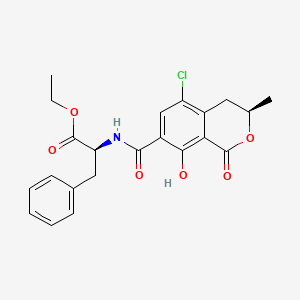
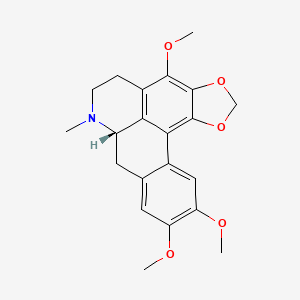
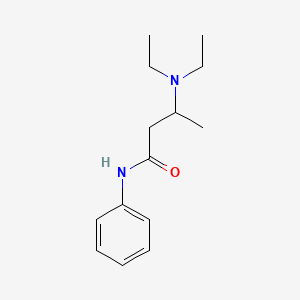
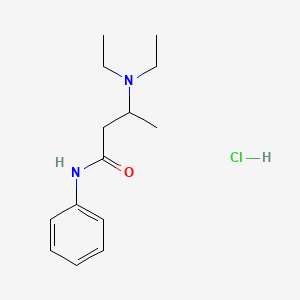
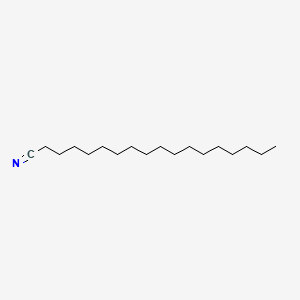
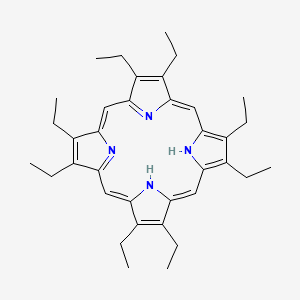
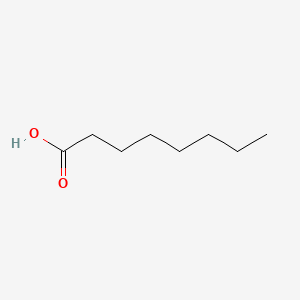

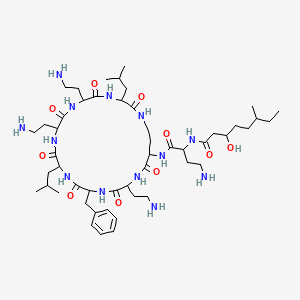
![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)
